2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol
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Overview
Description
2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with amino, nitro, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 4-chlorobenzylamine with 2,4,6-trichloropyrimidine to form an intermediate, which is then further reacted with nitroethanol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chlorophenyl phenyl ether
- 2-Amino-6-chlorophenyl ethanol
- 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile
Uniqueness
2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
CAS No. |
714235-48-0 |
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Molecular Formula |
C13H15ClN6O3 |
Molecular Weight |
338.75 g/mol |
IUPAC Name |
2-[[6-amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C13H15ClN6O3/c14-9-3-1-8(2-4-9)7-17-13-18-11(15)10(20(22)23)12(19-13)16-5-6-21/h1-4,21H,5-7H2,(H4,15,16,17,18,19) |
InChI Key |
SXBOFDLFUZFXQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N)Cl |
solubility |
45.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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